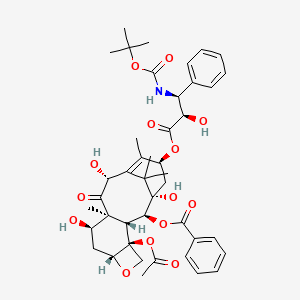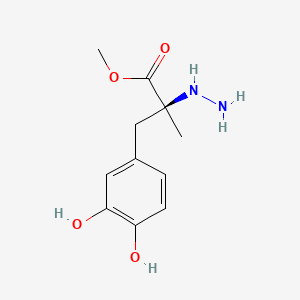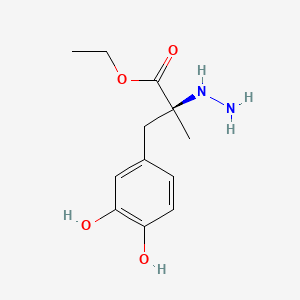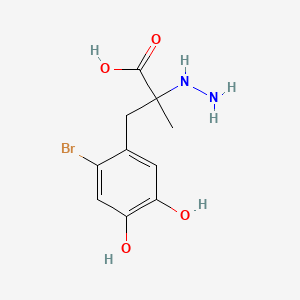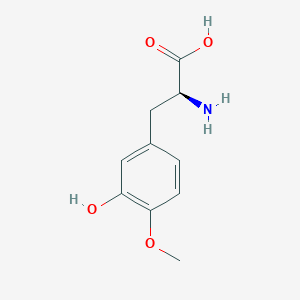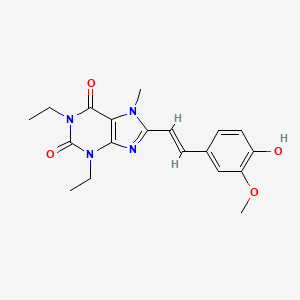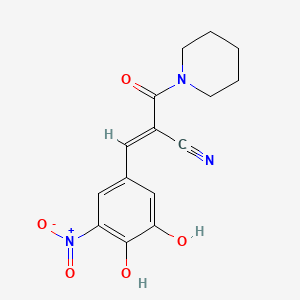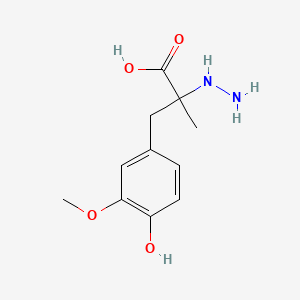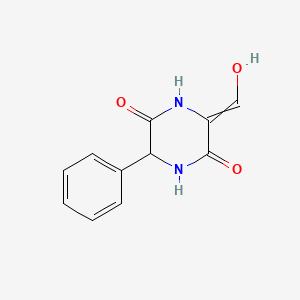
3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione
Übersicht
Beschreibung
3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione, also known as HPMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has a molecular formula of C14H12N2O3.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
- Poly(ester amide) Synthesis : The compound was used in synthesizing poly(ester amide) homopolymer via ring-opening polymerization, showing potential as a drug delivery vehicle due to its hydrophobic aromatic moieties (Göppert et al., 2022).
Chemical Synthesis and Modifications
Synthetic Versatility : Alkoxycarbonylpiperazine-2,5-diones, closely related to 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione, are versatile precursors for the α-functionalisation of piperazine-2,5-diones (Chai, Elix & Huleatt, 2005).
Tautomerism Studies : A study on azomethine imide, a structural analog, revealed insights into tautomerism, which is crucial for understanding the chemical behavior of such compounds (Popova et al., 2016).
Stereoselective Reactions : Research on 3-ylidenepyrazine-2,5-diones, a related class, demonstrated their use in stereoselective epoxidation and bromoalkoxylation, which is significant in creating chiral chemical compounds (Bartels, Jones & Liebscher, 2003).
Pharmaceutical and Biological Applications
Antivirus Activity : Diketopiperazine derivatives, similar in structure, have shown antivirus activity against influenza A (H1N1) virus, highlighting the potential medicinal uses of such compounds (Wang et al., 2013).
Antimicrobial Properties : Studies on compounds structurally similar to 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione have demonstrated antimicrobial activities, indicating potential applications in combating infections (Ghabbour & Qabeel, 2016).
Crystallography and Structural Analysis
- Crystal Structure Studies : Investigation of the crystal structure of related compounds aids in understanding the molecular configuration and potential interactions in different environments (Acosta Quintero et al., 2018).
Chiral Chemistry
- Chiral Solvating Properties : Enantiopure derivatives of similar compounds have been studied for their ability to form diastereomeric hydrogen-bonded associates, important in chiral chemistry and NMR spectroscopy (Wagger et al., 2007).
Eigenschaften
IUPAC Name |
3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-6-8-10(15)13-9(11(16)12-8)7-4-2-1-3-5-7/h1-6,9,14H,(H,12,16)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNUQNLXONWSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=CO)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00770953 | |
| Record name | 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00770953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione | |
CAS RN |
142975-48-2 | |
| Record name | 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00770953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



